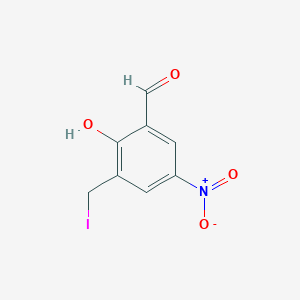
3-Iodomethyl-5-nitrosalicylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodomethyl-5-nitrosalicylaldehyde is an organic compound with the molecular formula C8H6INO4 It is a derivative of salicylaldehyde, where the hydrogen atoms at the 3 and 5 positions are substituted with an iodomethyl group and a nitro group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for preparing 5-nitrosalicylaldehyde involves the nitration of salicylaldehyde using nitric acid . The resulting 5-nitrosalicylaldehyde can then be reacted with iodomethane in the presence of a base to introduce the iodomethyl group .
Industrial Production Methods
Industrial production methods for 3-Iodomethyl-5-nitrosalicylaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of polyphosphoric acid as a dehydrating agent and methenamine as a formylating agent has been reported to improve the efficiency of the nitration step .
Análisis De Reacciones Químicas
Types of Reactions
3-Iodomethyl-5-nitrosalicylaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Reduction: The major product is 3-iodomethyl-5-aminosalicylaldehyde.
Oxidation: The major product is 3-iodomethyl-5-nitrosalicylic acid.
Aplicaciones Científicas De Investigación
3-Iodomethyl-5-nitrosalicylaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Iodomethyl-5-nitrosalicylaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect enzyme activity, protein function, and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodomethyl-5-nitrosalicylaldehyde: C8H6INO4
5-Nitrosalicylaldehyde: C7H5NO4
3-Methoxy-5-nitrosalicylaldehyde: C8H7NO5
Propiedades
Número CAS |
74037-16-4 |
|---|---|
Fórmula molecular |
C8H6INO4 |
Peso molecular |
307.04 g/mol |
Nombre IUPAC |
2-hydroxy-3-(iodomethyl)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6INO4/c9-3-5-1-7(10(13)14)2-6(4-11)8(5)12/h1-2,4,12H,3H2 |
Clave InChI |
RUWLSXUAZOCEGX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CI)O)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
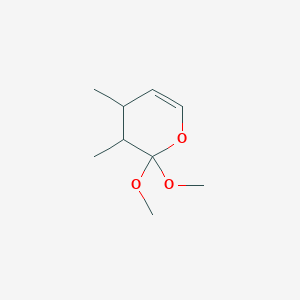
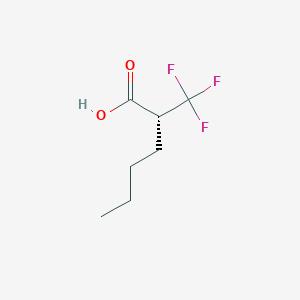
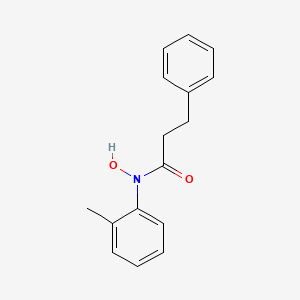
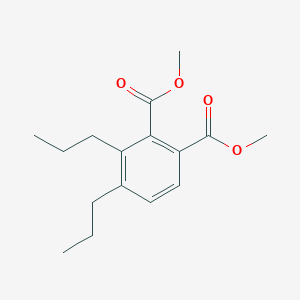

![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)


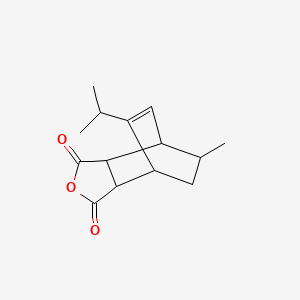

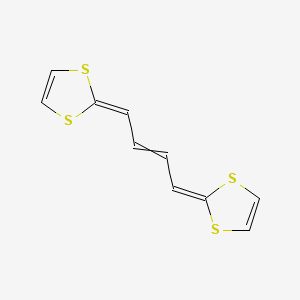
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
